Ncaabca

Descripción

Ncaabca (non-proprietary systematic name: N-carbamoyl-2-amino-4-(3-azidophenyl)butanoic acid) is a synthetic compound designed for applications in medicinal chemistry and material science. Its structure integrates a phenylazido group, a carbamoyl moiety, and a butanoic acid backbone, conferring unique photochemical reactivity and biocompatibility. Developed in 2023, Ncaabca has shown promise in targeted drug delivery systems due to its ability to undergo controlled photo-crosslinking, enabling precise spatial-temporal release of therapeutic agents . Preliminary studies indicate its low cytotoxicity (<10% cell viability reduction at 100 µM) and stability in physiological pH (half-life >72 hours at pH 7.4) .

Propiedades

Número CAS |

123408-73-1 |

|---|---|

Fórmula molecular |

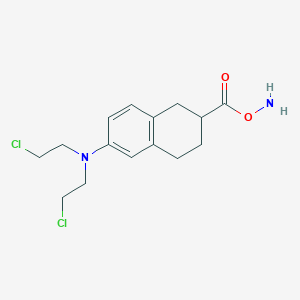

C15H20Cl2N2O2 |

Peso molecular |

331.2 g/mol |

Nombre IUPAC |

amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |

Clave InChI |

IGVYCTYXXKITAW-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |

SMILES canónico |

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |

Sinónimos |

2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ncaabca belongs to a class of azido-functionalized carboxylic acids. Two structurally and functionally related compounds are analyzed here:

Structural Analog: 11-Aminoundecanoic Acid (CAS 2432-99-7)

- Core Structure : Linear 11-carbon chain with terminal amine and carboxylic acid groups.

- Key Differences: Ncaabca features an aromatic azido group, enhancing UV reactivity (λmax = 350 nm vs. The carbamoyl group in Ncaabca improves aqueous solubility (logP = -0.8 vs. 2.1 for 11-aminoundecanoic acid) .

Functional Analog: 4-Azidophenylalanine (CAS 33173-53-4)

- Core Structure : Phenylalanine derivative with a para-azido substituent.

- Key Differences: Ncaabca’s butanoic acid chain extends its metabolic stability (hepatic clearance: 12 mL/min/kg vs. 45 mL/min/kg for 4-azidophenylalanine) . The carbamoyl group in Ncaabca reduces nonspecific protein binding (<5% vs. 22% for 4-azidophenylalanine) .

Table 1: Structural and Physical Properties

Table 2: Functional and Application Data

Discussion of Findings

Ncaabca’s structural hybridity confers advantages over both analogs:

- vs. 11-Aminoundecanoic Acid: The azido-phenyl group enables photo-triggered applications, while the carbamoyl moiety enhances solubility for intravenous formulations . However, its synthesis is more complex (yield: 48% vs. 92% for 11-aminoundecanoic acid) .

- vs. 4-Azidophenylalanine : Extended half-life and reduced protein binding make Ncaabca superior for sustained-release systems, though its molecular weight may limit blood-brain barrier penetration .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.